8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline
CAS No.: 332898-44-9
Cat. No.: VC2343337
Molecular Formula: C13H12BrNO
Molecular Weight: 278.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332898-44-9 |
|---|---|
| Molecular Formula | C13H12BrNO |
| Molecular Weight | 278.14 g/mol |
| IUPAC Name | 8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline |
| Standard InChI | InChI=1S/C13H12BrNO/c1-7-5-10-8(2)15-12-4-3-9(14)6-11(12)13(10)16-7/h3-4,6-7H,5H2,1-2H3 |
| Standard InChI Key | HFSXFXXXGXEDJT-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(N=C3C=CC(=CC3=C2O1)Br)C |
| Canonical SMILES | CC1CC2=C(N=C3C=CC(=CC3=C2O1)Br)C |
Introduction
Chemical Structure and Identification
8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline consists of a quinoline scaffold with a dihydrofuran ring fused at positions 3 and 2, a bromine atom at position 8, and methyl groups at positions 2 and 4. The structure represents a complex heterocyclic system with potential for various chemical modifications.
Basic Identification Parameters
The compound is characterized by several identification parameters, as presented in Table 1:
Table 1: Identification Parameters of 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline
| Parameter | Value |
|---|---|
| CAS Number | 332898-44-9 |
| Molecular Formula | C₁₃H₁₂BrNO |
| Molecular Weight | 278.14 g/mol |
| PubChem CID | 3128929 |
| Creation Date | 2005-08-09 |
| Last Modified | 2025-02-22 |
Structural Representation and Nomenclature
The compound has several synonyms and structural representations that help in its unambiguous identification:
Table 2: Nomenclature and Structural Representations
| Parameter | Value |
|---|---|
| IUPAC Name | 8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline |
| Alternative Names | 8-BROMO-2,4-DIMETHYL-2H,3H-FURO[3,2-C]QUINOLINE |
| InChI | InChI=1S/C13H12BrNO/c1-7-5-10-8(2)15-12-4-3-9(14)6-11(12)13(10)16-7/h3-4,6-7H,5H2,1-2H3 |
| InChIKey | HFSXFXXXGXEDJT-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(N=C3C=CC(=CC3=C2O1)Br)C |
The structural formula consists of a quinoline nucleus with a bromine substituent at position 8, fused with a dihydrofuran ring, and bearing methyl groups at positions 2 and 4 .
Physical and Chemical Properties
Physical Properties
The physical properties of 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline provide insights into its behavior under various conditions and its potential applications.
Table 3: Physical Properties
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | |
| Molecular Weight | 278.14 g/mol | |
| XLogP3-AA | 3.7 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 0 | |
| Exact Mass | 277.01023 Da |
The XLogP3-AA value of 3.7 suggests moderate lipophilicity, which could influence its membrane permeability and bioavailability if used in pharmaceutical applications .
Spectral Properties
The compound has been characterized using various spectroscopic techniques, including mass spectrometry:
Table 4: Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Total Peaks | 196 |
| m/z Top Peak | 277 |
| m/z 2nd Highest | 279 |
| m/z 3rd Highest | 262 |
The mass spectrum shows characteristic peaks at m/z 277 and 279, which correspond to the molecular ion and its isotope pattern, typical for bromine-containing compounds. This isotope pattern, with nearly equal intensities for peaks separated by 2 m/z units, is diagnostic of monobrominated compounds .
Stereochemistry
Stereoisomers
8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline contains a stereogenic center at position 2, leading to potential stereoisomers. The (2R) stereoisomer has been specifically identified and cataloged:
Table 5: Stereochemical Information for (2R)-8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline
| Parameter | Value |
|---|---|
| IUPAC Name | (2R)-8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline |
| InChI | InChI=1S/C13H12BrNO/c1-7-5-10-8(2)15-12-4-3-9(14)6-11(12)13(10)16-7/h3-4,6-7H,5H2,1-2H3/t7-/m1/s1 |
| InChIKey | HFSXFXXXGXEDJT-SSDOTTSWSA-N |
| SMILES | C[C@@H]1CC2=C(N=C3C=CC(=CC3=C2O1)Br)C |
| PubChem CID | 768499 |
The (2R) stereoisomer has the methyl group at position 2 in a specific spatial orientation that contributes to its three-dimensional structure and potentially to its biological activities .
Related Compounds
Structural Analogs
Several structurally related compounds provide context for understanding 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline:
Table 6: Structurally Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|
| 8-bromo-2,4-dimethylfuro[3,2-c]quinoline | C₁₃H₁₀BrNO | 276.13 g/mol | Fully aromatic furan ring vs. dihydrofuran ring |
| 8-Bromo-2,3-dihydro-4(1H)-quinolinone | C₉H₈BrNO | 226.07 g/mol | Lacks furan ring; contains ketone functionality |
| 2-alkyl-2,3-dihydrothieno[3,2-c]quinolines | Variable | Variable | Contains thiophene ring instead of furan ring |
The 8-bromo-2,4-dimethylfuro[3,2-c]quinoline differs from the title compound by having a fully aromatic furan ring rather than a dihydrofuran ring. This structural difference likely affects the compound's planarity, reactivity, and potential biological activities.
Applications and Research Significance
Related Research Findings
Research on structurally similar compounds provides insights:
-
Various substituted 5H-furo[3,2-c]quinolin-4-ones are abundant in plant sources and have been investigated for their biological properties .
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Related compounds like trans-2,3-dihydrofuro[3,2-c]coumarins have been evaluated for their inhibitory effects on cathepsins B, H, and L, which are potential targets for anticancer activity .
-
The structural similarity to compounds with physiological activity suggests potential for developing molecular tools and drug substances with selective biological effects .
| Supplier | Catalog/ID | Purity | Research Use |
|---|---|---|---|
| Vitas-M Laboratory | STL511361 | Not specified | Research only |
| Vulcanchem | VC2343337 | ≥95% | For research use only. Not for human or veterinary use |
Researchers interested in obtaining this compound should contact suppliers directly for current availability, pricing, and applicable restrictions .
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